13,14-Dihidro-15-ceto-pgf2alfa

Descripción general

Descripción

Synthesis Analysis

The synthesis of 13,14-Dihydro-15-keto-PGF2alpha involves the reduction of prostaglandin F2alpha, leading to the formation of this metabolite. Techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry have been used to measure its levels in biological samples, indicating its production and role in physiological processes (Hubbard & Watson, 1976).

Molecular Structure Analysis

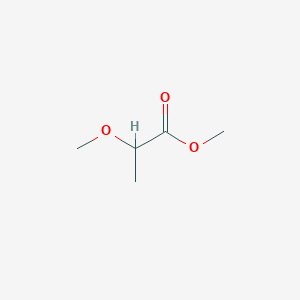

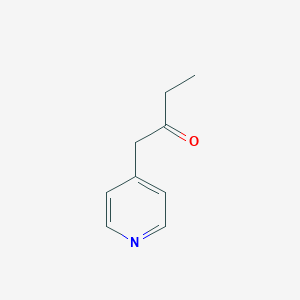

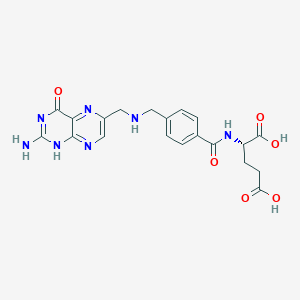

The molecular structure of 13,14-Dihydro-15-keto-PGF2alpha is characterized by the reduction of the double bond at the 13,14 position and the oxidation of the hydroxyl group at the 15th carbon to a keto group. This modification significantly influences its biological activity and stability compared to its parent compound, prostaglandin F2alpha.

Chemical Reactions and Properties

13,14-Dihydro-15-keto-PGF2alpha undergoes various chemical reactions, including dehydration and cyclization, depending on the pH, temperature, and presence of proteins such as albumin. These reactions lead to the formation of several metabolites with different stability and biological activities (Fitzpatrick et al., 1980).

Aplicaciones Científicas De Investigación

Medicina Reproductiva

Dhk-pgf2alfa es un metabolito de la prostaglandina F2α, que desempeña un papel crucial en los procesos reproductivos. Se utiliza en estudios relacionados con el embarazo y la luteólisis, el proceso de regresión del cuerpo lúteo . Este compuesto ayuda a comprender las vías de señalización luteolítica y la regulación del ciclo menstrual en las mujeres.

Investigación Bioquímica

En bioquímica, Dhk-pgf2alfa sirve como un marcador de estrés oxidativo y peroxidación lipídica . Es un metabolito estable que se puede medir en plasma para evaluar la producción de prostaglandina F2α in vivo, proporcionando información sobre varios procesos fisiológicos y patológicos.

Farmacología

Farmacológicamente, Dhk-pgf2alfa es significativo por su papel como un metabolito que puede indicar la actividad de la prostaglandina F2α. Se utiliza para estudiar los efectos de los fármacos en las vías de las prostaglandinas, que están involucradas en la inflamación, el dolor y la regulación de la fiebre .

Toxicología

En estudios toxicológicos, Dhk-pgf2alfa se utiliza para comprender el impacto de las toxinas ambientales en la salud reproductiva. Ayuda a estudiar las asociaciones temporales entre los metabolitos de las prostaglandinas, el flujo sanguíneo luteal y la luteólisis en respuesta a sustancias tóxicas .

Ciencias Ambientales

Este compuesto también es relevante en las ciencias ambientales, donde se utiliza para estudiar los efectos de los cambios ambientales en las hormonas reproductivas. Ayuda a evaluar el impacto de los contaminantes en los niveles de prostaglandinas y las funciones reproductivas .

Química Analítica

En química analítica, Dhk-pgf2alfa se utiliza para desarrollar y validar ensayos para medir los niveles de prostaglandinas. Es crucial para crear métodos sensibles y específicos para detectar y cuantificar prostaglandinas en muestras biológicas, lo cual es esencial tanto para el diagnóstico clínico como para las aplicaciones de investigación .

Mecanismo De Acción

Target of Action

The primary target of Dhk-pgf2alpha is prostaglandin F 2α (CHEBI:15553) . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

Dhk-pgf2alpha is a prostaglandin F α obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F 2α . It interacts with its target by reducing the C-13,14 double bond in 15-keto-prostaglandin F 2α .

Biochemical Pathways

Dhk-pgf2alpha is involved in the 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) pathway . This pathway is crucial for the metabolism of prostaglandin D2 (PGD2). Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ .

Action Environment

The action, efficacy, and stability of Dhk-pgf2alpha can be influenced by various environmental factors. For instance, the presence of NAD+ is necessary for the metabolism of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α . Other factors such as pH, temperature, and the presence of other molecules could also potentially affect its action.

Direcciones Futuras

The radioimmunoassay of 15-keto-dihydro-PGF2alpha as an index of lipid peroxidation via cyclooxygenase (COX-1 and COX-2) pathway has been developed and validated . Its application in endotoxin-induced acute inflammation in pigs has been presented . This method is relevant to apply in inflammatory injury, and other physiological and pathophysiological studies, as an index of in vivo enzymatic lipid peroxidation .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-XAGFEHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019118 | |

| Record name | Prostaglandin FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro-15-keto PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

27376-76-7 | |

| Record name | 13,14-Dihydro-15-keto-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Keto-13,14-dihydroprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin� F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13,14-Dihydro-15-keto PGF2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 13,14-Dihydro-15-keto-PGF2alpha related to prostaglandin F2alpha?

A1: 13,14-Dihydro-15-keto-PGF2alpha is the primary metabolite of prostaglandin F2alpha, formed through enzymatic degradation. It is more stable than its parent compound and serves as a reliable indicator of PGF2alpha activity in vivo.

Q2: What is the primary function of prostaglandin F2alpha in the context of reproduction?

A: Prostaglandin F2alpha plays a critical role in luteolysis, the process of regression of the corpus luteum (CL) in the ovary. This process is essential for regulating the estrous cycle and ultimately enabling a new ovulation cycle [, , , , , ].

Q3: How do researchers measure 13,14-Dihydro-15-keto-PGF2alpha levels, and what information can be derived from these measurements?

A: Researchers utilize sensitive techniques like enzyme immunoassays (EIA) and radioimmunoassays (RIA) to quantify 13,14-Dihydro-15-keto-PGF2alpha levels in various biological samples, including plasma, amniotic fluid, and urine [, , , , , ]. These measurements provide insights into PGF2alpha activity, helping researchers understand the dynamics of luteolysis, parturition, and other reproductive processes.

Q4: How does the pulsatile nature of 13,14-Dihydro-15-keto-PGF2alpha relate to its function in luteolysis?

A: Studies have shown that 13,14-Dihydro-15-keto-PGF2alpha is released in a pulsatile manner, particularly during luteolysis. This pulsatile release pattern is thought to be crucial for the effective regression of the corpus luteum [, , , ].

Q5: Does 13,14-Dihydro-15-keto-PGF2alpha directly interact with any receptors to exert its effects?

A: Unlike prostaglandin F2alpha, 13,14-Dihydro-15-keto-PGF2alpha is not considered biologically active and does not directly interact with receptors to elicit a physiological response [].

Q6: Can dietary factors influence 13,14-Dihydro-15-keto-PGF2alpha levels?

A: Research suggests that dietary components, particularly fatty acids, can impact 13,14-Dihydro-15-keto-PGF2alpha levels. For example, diets rich in omega-3 fatty acids, like those found in linseed oil and fish oil, have been linked to altered PGFM levels and potential modifications in prostaglandin synthesis [, ].

Q7: How does 13,14-Dihydro-15-keto-PGF2alpha relate to the understanding of parturition?

A: Studies examining 13,14-Dihydro-15-keto-PGF2alpha levels in conjunction with other hormones like progesterone and estrogen provide valuable information about the intricate hormonal interplay during parturition. This includes understanding the role of prostaglandins in initiating uterine contractions [, ].

Q8: Are there differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics across different species?

A: Yes, the research highlights species-specific differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics and its relationship to reproductive processes. For example, studies in mares indicate that a single pulse of prostaglandin F2alpha might not be sufficient to induce complete luteolysis, unlike in ruminants [].

Q9: What are the implications of understanding 13,14-Dihydro-15-keto-PGF2alpha dynamics for animal husbandry and veterinary medicine?

A: A deeper understanding of 13,14-Dihydro-15-keto-PGF2alpha allows for better management of reproductive cycles in livestock, optimizing breeding programs and potentially improving fertility rates [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)